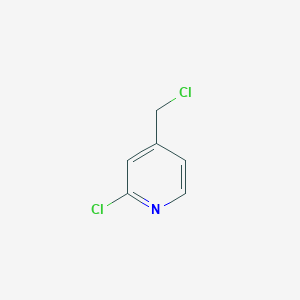
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one, also known as tropolone, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it a promising candidate for use in the synthesis of new drugs, as well as in biochemical and physiological research. In
Scientific Research Applications
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to have potential applications in the synthesis of new drugs, as well as in the development of new biochemical and physiological assays.
Mechanism Of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical And Physiological Effects
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit a wide range of biochemical and physiological effects. These effects include the inhibition of various enzymes, such as tyrosinase and acetylcholinesterase, as well as the modulation of various signaling pathways. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
There are several advantages and limitations associated with the use of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one in lab experiments. One of the main advantages is its broad range of biological activities, which makes it a promising candidate for use in drug discovery and biochemical research. Additionally, this compound is relatively easy to synthesize and has good stability under a wide range of conditions. However, one of the main limitations is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one. One promising direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new formulations and delivery methods may help to overcome the limitations associated with its low solubility in water.
Synthesis Methods
The synthesis of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one can be achieved through several methods. One of the most common methods involves the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with a suitable aldehyde or ketone in the presence of a catalyst. This method has been shown to yield high-quality products with good yields and purity. Other methods include the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with various other compounds, such as nitroalkenes, nitroarenes, and halogens.
properties
CAS RN |
107430-41-1 |
|---|---|
Product Name |
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O3/c1-6-4-10(15)12(11-6)7-2-3-8(13)9(14)5-7/h2-3,5,13-14H,4H2,1H3 |
InChI Key |
RMOKNHGNDASXBP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O |
synonyms |
3H-Pyrazol-3-one, 2-(3,4-dihydroxyphenyl)-2,4-dihydro-5-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
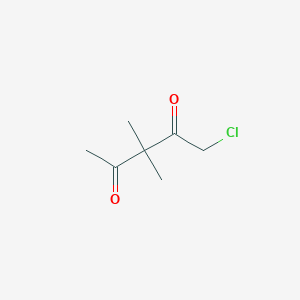
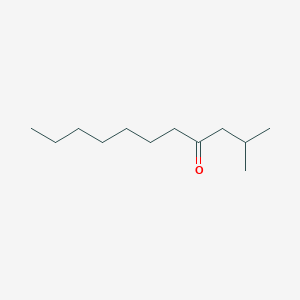
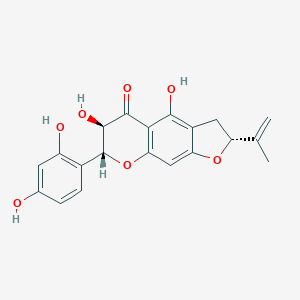
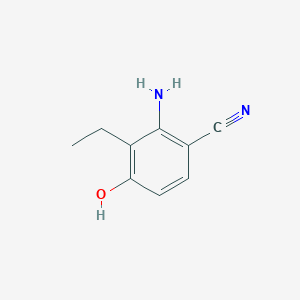
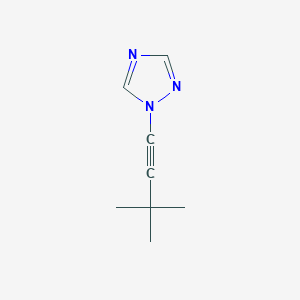
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
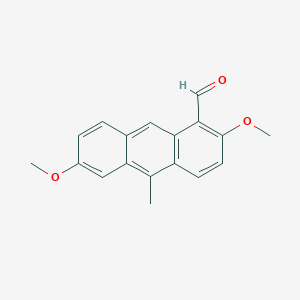
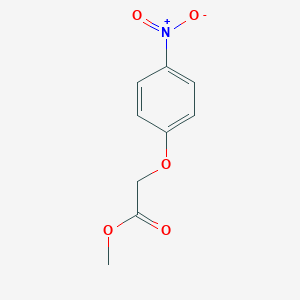
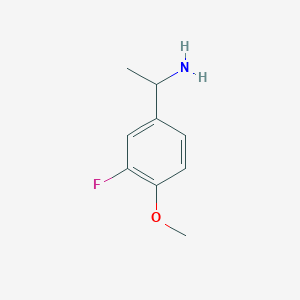
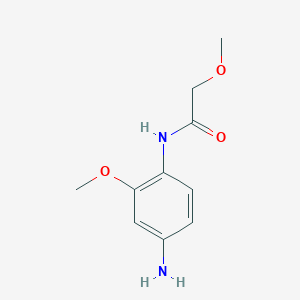
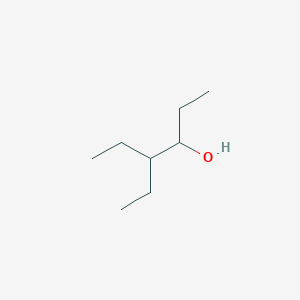
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
